molecular formula C9H7N5O2 B11114747 1,2,4-Triazole, 4-(4-nitrobenzylidenamino)-

1,2,4-Triazole, 4-(4-nitrobenzylidenamino)-

Cat. No.: B11114747
M. Wt: 217.18 g/mol
InChI Key: IMKCCYNECUHUSO-LFYBBSHMSA-N
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Description

N-[(4-NITROPHENYL)METHYLENE]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is a compound that features a nitrophenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-NITROPHENYL)METHYLENE]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves the condensation of 4-nitrobenzaldehyde with 4H-1,2,4-triazol-4-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-NITROPHENYL)METHYLENE]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro and triazole groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-aminophenylmethylenetriazole.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitrophenyl and triazole groups.

Scientific Research Applications

N-[(4-NITROPHENYL)METHYLENE]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the biological activity of the triazole ring and the nitrophenyl group.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing triazole and nitrophenyl functionalities.

Mechanism of Action

The mechanism of action of N-[(4-NITROPHENYL)METHYLENE]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylmethylenetriazole derivatives: These compounds share the nitrophenyl and triazole functionalities but may have different substituents on the triazole ring.

    Triazole-based compounds: Compounds like 1,2,4-triazole and its derivatives are structurally similar and exhibit similar chemical reactivity.

Uniqueness

N-[(4-NITROPHENYL)METHYLENE]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is unique due to the specific combination of the nitrophenyl group and the triazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7N5O2

Molecular Weight

217.18 g/mol

IUPAC Name

(E)-1-(4-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C9H7N5O2/c15-14(16)9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7H/b12-5+

InChI Key

IMKCCYNECUHUSO-LFYBBSHMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NN=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)[N+](=O)[O-]

Origin of Product

United States

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